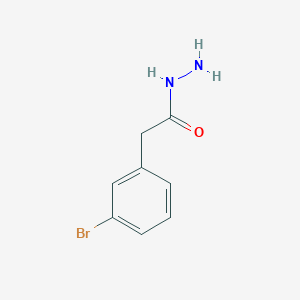

(3-ブロモフェニル)酢酸ヒドラジド

概要

説明

“(3-Bromophenyl)acetic acid hydrazide” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a halo substituted phenylacetic acid with anti-oxidative properties .

Synthesis Analysis

The synthesis of hydrazides, including “(3-Bromophenyl)acetic acid hydrazide”, often involves the condensation of corresponding esters with hydrazine hydrate . The structure of the synthesized compounds can be confirmed by the use of FTIR, H1NMR, Mass-spectroscopy, and element analysis .Molecular Structure Analysis

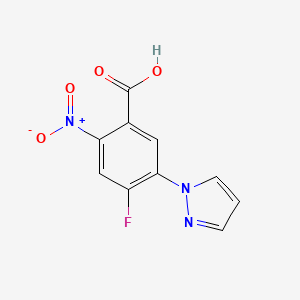

The molecular formula of “(3-Bromophenyl)acetic acid hydrazide” is C8H9BrN2O . More detailed structural information can be obtained through spectroscopic methods .Chemical Reactions Analysis

The preparation of hydrazides, including “(3-Bromophenyl)acetic acid hydrazide”, involves preforming activated esters and/or amides followed by reaction with hydrazine .科学的研究の応用

生体活性分子の合成

(3-ブロモフェニル)酢酸ヒドラジド: は、ヒドロキサム酸などの生体活性分子の構築のための汎用性の高い足場として役立ち、ヒドロキサム酸は、酵素阻害剤としての役割を果たすため、医薬品化学において重要です 。これらの化合物は、しばしば癌や炎症性疾患を標的とした医薬品の開発に使用されます。

複素環化合物の作成

この化合物は、多くの薬物のコア構造である複素環化合物の合成に役立ちます 。このプロセスには、さまざまな酸無水物との環化反応が含まれ、ピリダジンやフタラジンなどの6員環、またはピラゾールなどの5員環が形成されます。

抗真菌作用

(3-ブロモフェニル)酢酸ヒドラジドの誘導体は、特に植物病原菌であるS. sclerotiorumに対して顕著な抗真菌活性を示しています 。この応用は、農業化学において重要であり、真菌感染を制御することで、作物を守ることができ、経済的損失を削減できます。

有機合成手法

この化合物は、有機合成に使用され、チオエステル、エステル、アミド、ケトンなどのさまざまな部分への経路を提供します 。これらの官能基は、材料科学や化学工学の用途向けに、複雑な有機分子を創り出すために不可欠です。

ケミカルバイオロジー研究

ケミカルバイオロジーでは、(3-ブロモフェニル)酢酸ヒドラジドは、タンパク質相互作用と修飾を研究するために使用されます 。その反応性により、生体分子の標識と追跡が可能になり、分子レベルでの生物学的プロセスの理解に役立ちます。

染料と顔料の開発

この化合物は、アゾ染料を生成する反応を起こす能力があり、新しい染料や顔料の開発に重要です 。これらの染料は、繊維製造や、電子機器やフォトニクス向けに特定の光学特性を持つ材料を作成する際にも用途があります。

作用機序

The mode of action of a specific hydrazide would depend on its structure and the functional groups it contains. In general, these compounds can interact with biological targets through various mechanisms, such as hydrogen bonding, hydrophobic interactions, and ionic interactions .

The biochemical pathways affected by hydrazides can also vary widely. Some hydrazides have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME), would depend on the specific properties of the hydrazide, including its size, polarity, and stability. These factors can influence how the compound is absorbed into the body, how it is distributed to different tissues, how it is metabolized, and how it is ultimately excreted .

The result of the action of a hydrazide would depend on its specific target and mode of action. For example, an anticancer hydrazide might inhibit the proliferation of cancer cells, while an antimicrobial hydrazide might kill or inhibit the growth of bacteria .

The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the action, efficacy, and stability of hydrazides. For example, certain hydrazides might be more effective or stable under acidic conditions, while others might prefer neutral or basic conditions .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

(3-Bromophenyl)acetic acid hydrazide plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes and proteins, including hydrazide intermediates used in native chemical ligation for protein synthesis . The compound’s interaction with enzymes such as alkaline phosphatase has been studied, showing inhibitory effects on different isozymes . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

(3-Bromophenyl)acetic acid hydrazide has been shown to influence various cellular processes. It exhibits antiproliferative activity against several cancer cell lines, including ovarian, colon, renal, and leukemia cells . The compound affects cell signaling pathways, gene expression, and cellular metabolism, leading to growth inhibition and potential therapeutic effects. These cellular effects highlight the compound’s potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of (3-Bromophenyl)acetic acid hydrazide involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, it has been shown to inhibit alkaline phosphatase activity, which plays a role in dephosphorylation and transphosphorylation reactions . Additionally, the compound’s structure allows it to interact with various receptors and signaling molecules, influencing gene expression and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-Bromophenyl)acetic acid hydrazide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific storage conditions, such as room temperature . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating the compound’s potential for sustained biological activity.

Dosage Effects in Animal Models

The effects of (3-Bromophenyl)acetic acid hydrazide vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased therapeutic or toxic effects . Threshold effects and adverse effects at high doses have been observed, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

(3-Bromophenyl)acetic acid hydrazide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s metabolic flux and effects on metabolite levels have been studied to understand its biochemical behavior . These studies provide insights into the compound’s potential impact on metabolic processes.

Transport and Distribution

The transport and distribution of (3-Bromophenyl)acetic acid hydrazide within cells and tissues are crucial for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation in specific tissues influence its therapeutic potential and effectiveness.

Subcellular Localization

The subcellular localization of (3-Bromophenyl)acetic acid hydrazide affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

2-(3-bromophenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c9-7-3-1-2-6(4-7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVGCMFGKXFIEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1442217.png)

![5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1442223.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrimidine](/img/structure/B1442229.png)

![4-[2,4-Bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B1442230.png)

![Tert-butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1442237.png)